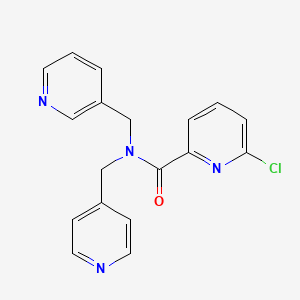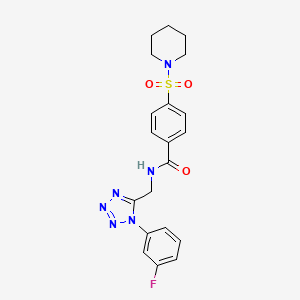![molecular formula C13H14N4O3 B2630454 4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 1164564-44-6](/img/structure/B2630454.png)
4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a chemical with the molecular formula C12H13N3O .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one”, is available in some chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one”, are available in some chemical databases .Scientific Research Applications
Chemical Behavior and Reactions
The reactions between certain dimethylamino phenyl derivatives and other chemical structures have been studied to understand their chemical behavior and potential applications. For instance, Zwanenburg and Maas (2010) explored the influence of a methyl group on the reactivity of spiropyran derivatives in the presence of Michler's ethylene, highlighting the compound's role in photochromic chromenes reactions. These studies provide insights into the compound's reactivity and potential for creating photochromic materials, which can change color in response to light exposure (Zwanenburg & Maas, 2010).
Spectroscopic and Crystallographic Studies
Hayvalı, Unver, and Svoboda (2010) conducted spectroscopic and crystallographic investigations of Schiff base ligands related to the compound of interest. These studies help understand the electronic structure and tautomeric equilibria, which are crucial for designing materials with specific optical properties (Hayvalı et al., 2010).
Molecular Docking and Bioassay Studies
Al-Hourani et al. (2016) synthesized a structurally similar compound and analyzed its structure through X-ray crystallography. They also conducted molecular docking studies to understand its interaction with cyclooxygenase-2 enzyme, indicating its potential for developing novel inhibitors, despite the specific compound showing no inhibition potency. This research illustrates the compound's relevance in drug discovery and development processes (Al-Hourani et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai, Rizk, Beltagy, and El-Deeb (2013) reported on the chemical behavior of a related enaminone compound towards active methylene reagents, resulting in derivatives with significant antioxidant, antitumor, and antimicrobial activities. These findings highlight the potential therapeutic applications of compounds within this chemical class, emphasizing their utility in developing new treatments (El‐Borai et al., 2013).
Structural Analysis and Applications
Further research into similar pyrazole derivatives, such as those by Fun, Suwunwong, and Chantrapromma (2011), focuses on structural analysis through crystallography, offering insights into molecular conformations and intermolecular interactions. These studies are foundational for developing materials and drugs by understanding the structural basis of their function (Fun et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEVIUBAPCNBQZ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2630371.png)

![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate](/img/structure/B2630374.png)


![3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol](/img/structure/B2630379.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide](/img/structure/B2630381.png)
![N-[[4-(Aminomethyl)cyclohexyl]methyl]-2-[4-[[4-(aminomethyl)cyclohexyl]methyl]piperazin-1-yl]ethanamine;pentahydrochloride](/img/structure/B2630382.png)

![7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630386.png)
![N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2630388.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630391.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2630392.png)
